Parent Compound Retains Defined Anti-HCV Activity vs. 3′-Deoxy Analogue's Complete Inactivity
In a direct head-to-head synthesis and testing study, 4-(β-D-ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one demonstrated quantifiable anti-HCV activity with an EC50 of 19.7 µM in HCV subgenomic replicon cells, whereas its 3′-deoxy sugar analogue, prepared and assayed under identical conditions, was entirely inactive (<0% inhibition at the highest tested concentration) [1]. This constitutes an all-or-nothing differential in antiviral efficacy, underscoring the indispensability of the ribofuranosyl 3′-OH.
| Evidence Dimension | Anti-HCV activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 19.7 µM |
| Comparator Or Baseline | 3′-Deoxy analogue: inactive (no inhibition) |
| Quantified Difference | Qualitative absolute difference (active vs. inactive) |
| Conditions | HCV subgenomic replicon cell-based assay |
Why This Matters
Procurement of the correct ribofuranosyl analogue is critical; the deoxy congener provides zero antiviral return on investment.
- [1] Wang, P.; Hollecker, L.; Pankiewicz, K. W.; Patterson, S. E.; Whitaker, T.; McBrayer, T. R.; Tharnish, P. M.; Sidwell, R. W.; Stuyver, L. J.; Otto, M. J.; Schinazi, R. F.; Watanabe, K. A. Synthesis of N3,5'-cyclo-4-(β-D-ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one and its 3'-deoxysugar analogue as potential anti-hepatitis C virus agents. Nucleosides Nucleotides Nucleic Acids 2005, 24 (5–7), 957–960. View Source
